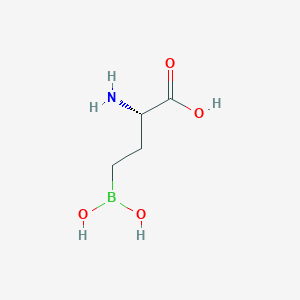

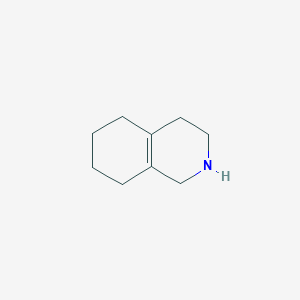

![molecular formula C8H9N3 B11923622 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)

2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-dimetil-5H-pirrolo[3,2-d]pirimidina es un compuesto heterocíclico que pertenece a la familia de las pirrolopirimidinas. Este compuesto se caracteriza por un sistema de anillos fusionados que consta de un anillo de pirrol y un anillo de pirimidina. Ha despertado un gran interés en los campos de la química medicinal y la investigación farmacéutica debido a sus posibles actividades biológicas y aplicaciones.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Una de las rutas sintéticas comunes para la 2,6-dimetil-5H-pirrolo[3,2-d]pirimidina implica la ciclación de precursores adecuados. Por ejemplo, una reacción de una sola olla, de tres componentes, que involucra 4-hidroxicumarina, arilglioxales y 6-aminouracilo o 1,3-dimetil-6-aminouracilo en presencia de L-prolina como organocatalizador en condiciones de reflujo puede producir derivados de pirrolo[3,2-d]pirimidina . Otro método implica el uso de la síntesis asistida por microondas, que se ha demostrado como un enfoque eficaz para preparar derivados de pirrolo[3,2-d]pirimidina .

Métodos de Producción Industrial

Los métodos de producción industrial para la 2,6-dimetil-5H-pirrolo[3,2-d]pirimidina suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos pueden incluir la síntesis de flujo continuo y el uso de reactores automatizados para optimizar el proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 2,6-dimetil-5H-pirrolo[3,2-d]pirimidina puede sufrir diversas reacciones químicas, entre ellas:

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones del anillo de pirimidina, a menudo utilizando agentes halogenantes o nucleófilos.

Reactivos y Condiciones Comunes

Los reactivos comunes que se utilizan en las reacciones de la 2,6-dimetil-5H-pirrolo[3,2-d]pirimidina incluyen ciclopentilamina, diisopropiletilamina (DIPEA) y acetato de etilo . Las condiciones de reacción pueden variar según el producto deseado, pero las condiciones típicas incluyen reacciones a temperatura ambiente y el uso de disolventes orgánicos.

Principales Productos Formados

Los principales productos formados a partir de las reacciones de la 2,6-dimetil-5H-pirrolo[3,2-d]pirimidina dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir productos halogenados o alquilados.

Aplicaciones Científicas De Investigación

La 2,6-dimetil-5H-pirrolo[3,2-d]pirimidina tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química Medicinal: Este compuesto se ha estudiado por su potencial como agente anticancerígeno.

Investigación Farmacéutica: El compuesto se está explorando por su potencial como compuesto principal en el descubrimiento de fármacos, particularmente para dirigirse a enzimas y receptores específicos.

Industria: Se utiliza en la síntesis de otros compuestos heterocíclicos y como intermedio en la producción de productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de la 2,6-dimetil-5H-pirrolo[3,2-d]pirimidina implica su interacción con dianas moleculares y vías específicas. Por ejemplo, se ha demostrado que actúa como un alquilante de ADN o ARN, lo que lleva al daño del ADN y la inhibición de la proliferación celular . Además, puede inhibir enzimas clave como la fosforilasa de nucleósidos de purina (PNP) y la dihidrofolato reductasa (DHFR), que participan en el metabolismo de nucleótidos y el crecimiento celular .

Comparación Con Compuestos Similares

La 2,6-dimetil-5H-pirrolo[3,2-d]pirimidina se puede comparar con otros compuestos similares, tales como:

Pirrolo[2,3-d]pirimidina: Este compuesto tiene actividades biológicas similares, pero difiere en su patrón de sustitución y aplicaciones específicas.

Pirido[2,3-d]pirimidina: Otro compuesto relacionado con propiedades farmacológicas distintas y usos en química medicinal.

Tieno[3,2-d]pirimidina: Este compuesto es conocido por su actividad inhibidora de quinasas y se utiliza en la investigación del cáncer.

La singularidad de la 2,6-dimetil-5H-pirrolo[3,2-d]pirimidina reside en su patrón de sustitución específico y su potencial como andamio versátil para el desarrollo de nuevos agentes terapéuticos.

Propiedades

Fórmula molecular |

C8H9N3 |

|---|---|

Peso molecular |

147.18 g/mol |

Nombre IUPAC |

2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |

InChI |

InChI=1S/C8H9N3/c1-5-3-7-8(10-5)4-9-6(2)11-7/h3-4,10H,1-2H3 |

Clave InChI |

MFYXPMUHZGGYBZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=NC(=NC=C2N1)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

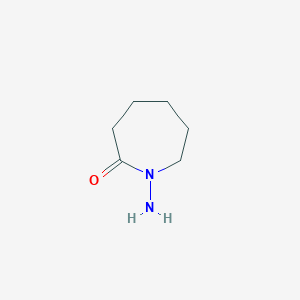

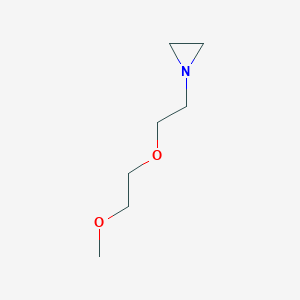

![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)

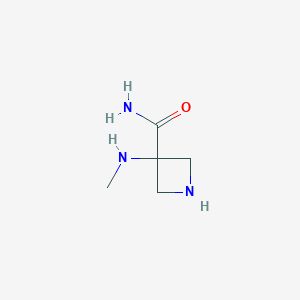

![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

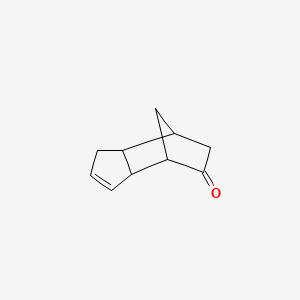

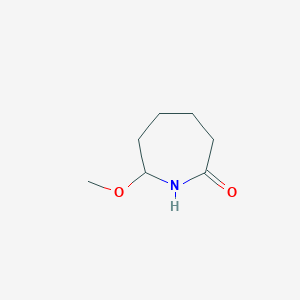

![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)